The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide is classified as a thienopyrimidine derivative, which is noted for its potential biological activities. Its CAS number is 1252919-84-8, and it possesses the molecular formula C19H18Cl2N4O2S with a molecular weight of approximately 398.5018 g/mol. The compound is primarily available for research purposes and is not intended for human or animal use .
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and reaction times to optimize yield and purity. For example, reactions are typically carried out under reflux conditions for several hours and monitored using techniques like thin-layer chromatography.
The molecular structure of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide can be described as follows:
The compound's SMILES representation is CCCCn1c(SCC(=O)Nc2ccc(cc2)C#N)nc2c(c1=O)scc2
, indicating the arrangement of atoms and functional groups within the molecule .
The compound may undergo various chemical reactions including:
Reactions involving this compound typically require careful control of conditions such as solvent choice (e.g., dimethyl sulfoxide or ethanol), temperature, and reaction time to achieve desired outcomes.
Further studies are needed to elucidate precise mechanisms, including binding affinities and kinetic parameters related to target interactions.
The physical and chemical properties of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide include:
Properties such as boiling point and density would require empirical measurement for complete characterization.
The compound shows promise in various scientific applications:
Continued research into its pharmacodynamics and pharmacokinetics could reveal new therapeutic avenues and enhance understanding of its biological effects .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2